1,1,2-Trichloro-1,2,2-trimethyldisilane

Description

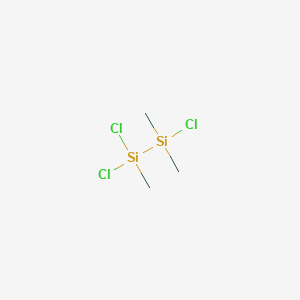

Structure

2D Structure

3D Structure

Properties

CAS No. |

12192-40-4 |

|---|---|

Molecular Formula |

C3H9Cl3Si2 |

Molecular Weight |

207.63 g/mol |

IUPAC Name |

dichloro-[chloro(dimethyl)silyl]-methylsilane |

InChI |

InChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |

InChI Key |

KTPJDYNQZVAFBU-UHFFFAOYSA-N |

SMILES |

C[Si](C)([Si](C)(Cl)Cl)Cl |

Canonical SMILES |

C[Si](C)([Si](C)(Cl)Cl)Cl |

Other CAS No. |

13528-88-6 |

physical_description |

Liquid |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,2 Trichloro 1,2,2 Trimethyldisilane

Controlled Chlorination Strategies

Direct chlorination of readily available disilane (B73854) precursors is a primary route to 1,1,2-Trichloro-1,2,2-trimethyldisilane. The key challenge lies in controlling the extent and location of chlorination on the disilane backbone.

Regioselective Chlorination of Hexamethyldisilane and Derivatives

The most common precursor for producing chlorinated methyl-substituted disilanes is hexamethyldisilane, (CH₃)₃Si-Si(CH₃)₃. The direct chlorination of its methyl groups typically proceeds via a free-radical mechanism, initiated by ultraviolet (UV) light. This method, known as photochlorination, involves the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•).

Initiation: Cl₂ is cleaved by UV light to form two chlorine radicals. Cl₂ + hν → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group on hexamethyldisilane, forming a silylmethyl radical and hydrogen chloride (HCl). This radical then reacts with another chlorine molecule to yield the monochlorinated product and a new chlorine radical, which continues the chain. (CH₃)₃Si-Si(CH₃)₂CH₃ + Cl• → (CH₃)₃Si-Si(CH₃)₂CH₂• + HCl (CH₃)₃Si-Si(CH₃)₂CH₂• + Cl₂ → (CH₃)₃Si-Si(CH₃)₂CH₂Cl + Cl•

Termination: The reaction ceases when radicals combine with each other.

Achieving the specific 1,1,2-trichloro substitution pattern is a matter of controlling this process. Free-radical chlorination of alkanes is often non-selective. However, in organosilanes, the regioselectivity is influenced by the electronic properties of the silicon atom(s). The stability of the radical intermediate is paramount. Silicon is known to destabilize a radical on an adjacent (alpha) carbon, whereas it can stabilize a radical on a beta carbon through hyperconjugation. wikipedia.org In the case of hexamethyldisilane, abstraction of any methyl hydrogen creates an α-silylmethyl radical.

Further chlorination of the initial (chloromethyl)pentamethyldisilane product leads to a mixture of di- and trichlorinated isomers. The formation of this compound suggests a specific reaction progression where subsequent chlorinations occur on both silicon atoms. The introduction of an electron-withdrawing chlorine atom onto a methyl group deactivates the remaining hydrogens on that same carbon toward further radical attack, promoting chlorination at other methyl groups. This allows for the sequential chlorination across the Si-Si bond, although a statistical mixture of products is still likely, necessitating efficient purification.

| Parameter | Typical Condition | Purpose |

| Initiator | UV Light (hν) | Generates initial chlorine radicals from Cl₂. |

| Reactants | Hexamethyldisilane, Chlorine (Cl₂) | Precursor and chlorinating agent. |

| Temperature | Low to moderate | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | Controlled Cl₂ addition | Limits the degree of chlorination to favor trichloro- products. |

Catalytic Approaches in Disilane Halogenation

To improve selectivity and avoid the often harsh conditions of radical reactions, catalytic methods for halogenation have been developed. Lewis acids are prominent catalysts for the chlorination of various substrates, including organosilanes. researchgate.net For the chlorination of methyl groups on a disilane, a Lewis acid catalyst can polarize the C-H bond, making the hydrogen more susceptible to abstraction, or activate the chlorinating agent.

Common Lewis acid catalysts that could be employed in such reactions include metal chlorides like iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅). researchgate.net The proposed catalytic cycle generally involves the coordination of the Lewis acid to the chlorinating agent (e.g., Cl₂), creating a more potent electrophilic "Cl⁺" species. This species can then react with the C-H bond in an electrophilic substitution-type pathway.

This catalytic approach can offer superior regioselectivity compared to the free-radical pathway. The coordination of the bulky disilane substrate to the catalyst surface or complex may sterically direct the chlorination to less hindered methyl groups or electronically favor specific positions. For example, the reaction could be guided to produce a higher yield of the desired 1,1,2-isomer over other possibilities like the 1,1,1-isomer.

| Catalyst Type | Example(s) | Proposed Role in Chlorination |

| Metal Halides | FeCl₃, AlCl₃, SbCl₅ researchgate.net | Activates Cl₂ to generate a more electrophilic chlorine species. |

| Boranes | B(C₆F₅)₃ | Metal-free Lewis acid that can activate Si-H bonds and potentially C-H bonds. |

| Zeolites | H-ZSM-5 ias.ac.in | Solid acid catalysts providing shape selectivity and active sites for electrophilic substitution. |

Alternative Synthetic Pathways for Polychlorinated Disilanes

Beyond direct chlorination, other synthetic strategies can be employed to construct the this compound molecule by forming the Si-Si bond between appropriately pre-functionalized precursors.

Nucleophilic Coupling of Halosilanes with Metalated Silanes

The formation of a silicon-silicon bond can be achieved via the coupling of a silyl (B83357) anion (a nucleophile) with a halosilane (an electrophile). This method, analogous to the Wurtz-Fittig reaction, offers a highly controlled, stepwise approach to building complex disilanes. A silyl anion is typically prepared by the reductive metalation of a chlorosilane or a hydrosilane using an alkali metal like lithium. researchgate.netorganic-chemistry.org

A potential synthetic route to this compound using this strategy could involve the following conceptual steps:

Preparation of a silyl anion: For example, reacting trimethylchlorosilane with lithium to form trimethylsilyllithium, (CH₃)₃SiLi.

Preparation of a suitable polychlorosilane electrophile: For instance, 1,1,2,2-tetrachloro-1,2-dimethyldisilane (B1583821) (Cl₂MeSi-SiMeCl₂).

Nucleophilic substitution: Reacting the silyl anion with the polychlorinated electrophile.

A plausible reaction would be the coupling of dichloromethylsilyllithium with 1,1,1-trichloro-2,2,2-trimethyldisilane. However, the synthesis and stability of the required polychlorinated silyl anion intermediates can be challenging.

More recently, electrochemical methods have been developed to generate silyl anions from chlorosilanes under mild conditions. nih.govosti.govchemrxiv.orgchemrxiv.org This technique uses a cathode to reduce a chlorosilane, forming a transient silyl anion that can react in situ with another chlorosilane molecule, offering a potentially more selective and scalable approach to forming both symmetrical and unsymmetrical disilanes. nih.govosti.govchemrxiv.orgchemrxiv.org

Silylene Insertion Reactions in Si-Cl Bonds

Silylenes, the silicon analogues of carbenes (R₂Si:), are highly reactive intermediates that can insert into various chemical bonds, including the silicon-chlorine (Si-Cl) bond. This reaction provides a direct method for elongating a silane (B1218182) chain and introducing new substituents simultaneously.

The generation of a silylene, such as methylchlorosilylene (:SiClCH₃), can be achieved through methods like the thermolysis of appropriate precursors (e.g., methoxydisilanes) or the reduction of dichlorosilanes. Once generated, the silylene can react with a chlorosilane substrate. For example, the insertion of methylchlorosilylene into the Si-Cl bond of 1,1-dichloro-trimethylsilane could theoretically yield the target molecule:

:SiCl(CH₃) + (CH₃)₃Si-Cl → (CH₃)₃Si-SiCl₂(CH₃) (Isomer of target)

To obtain the desired 1,1,2-trichloro isomer, one could envision the insertion of dichlorosilylene (B1217353) (:SiCl₂) into the Si-Cl bond of chlorotrimethylsilane, followed by methylation, or the insertion of a specific silylene into a pre-existing chlorinated disilane. Dichlorosilylene is a well-studied intermediate, often generated from the thermal decomposition of hexachlorodisilane (B81481) or the dehydrochlorination of trichlorosilane (B8805176) (HSiCl₃). acs.orgnih.gov While controlling the regioselectivity of such insertions can be difficult, this pathway represents a powerful tool for constructing highly chlorinated disilane frameworks. acs.orgnih.govresearchgate.net

Isolation and Purification Techniques for Chlorinated Disilane Products

The synthesis of this compound, particularly through direct chlorination, inevitably produces a mixture of isomers (e.g., 1,1,1-trichloro-2,2,2-trimethyldisilane), as well as products with different degrees of chlorination (di-, tetra-, etc.). The separation of these closely related compounds is critical for obtaining the pure target molecule.

Fractional Distillation is the primary industrial and laboratory method for separating volatile liquid compounds with different boiling points. youtube.com Since constitutional isomers like chlorinated disilanes have distinct molecular structures and dipole moments, they typically exhibit small but significant differences in their boiling points. By using a distillation column with a high number of theoretical plates, it is possible to separate these isomers. quora.comquora.com For instance, the separation of cis/trans isomers or other diastereomers, which often have very close boiling points, can sometimes be achieved with highly efficient fractional distillation or by using extractive distillation with an auxiliary agent to modify the relative volatilities. google.com

Preparative Gas Chromatography (GC) offers a higher-resolution separation method suitable for smaller quantities. In this technique, the mixture is vaporized and passed through a long column containing a stationary phase. Compounds are separated based on their differential partitioning between the mobile gas phase and the stationary liquid phase. nih.govdocumentsdelivered.comwasson-ece.com Specific GC columns with phases like trifluoropropylmethyl polysiloxane have been found to be effective for analyzing chlorosilanes. researchgate.net By scaling up the process, preparative GC can be used to isolate milligrams to grams of highly pure isomers.

| Technique | Principle of Separation | Applicability for Chlorodisilanes |

| Fractional Distillation | Difference in boiling points of the components. youtube.com | Effective for large-scale separation of isomers and products with different chlorination levels, provided there is a sufficient boiling point differential. quora.comquora.com |

| Preparative Gas Chromatography (GC) | Differential partitioning between a stationary phase and a mobile gas phase. nih.gov | High-resolution separation for small to medium scale; ideal for isolating pure isomers for analytical or research purposes. researchgate.net |

| Crystallization | Difference in solubility and crystal lattice energy at low temperatures. | Potentially useful if the target compound is a solid at low temperatures and a suitable solvent can be found to selectively crystallize it away from impurities. |

Elucidation of Reaction Mechanisms and Transformative Chemistry of 1,1,2 Trichloro 1,2,2 Trimethyldisilane

Catalytic Cracking and Scission Reactions

The silicon-silicon bond in disilanes is susceptible to cleavage under certain catalytic conditions. The presence of both electron-withdrawing chlorine atoms and electron-donating methyl groups on the disilane (B73854) core of 1,1,2-trichloro-1,2,2-trimethyldisilane creates a unique electronic environment that influences its decomposition pathways.

To elucidate the intricacies of the aluminum chloride-catalyzed cracking, computational methods such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) have been employed researchgate.netresearchgate.net. These theoretical studies provide insight into the reaction mechanisms, transition states, and energy profiles of the decomposition process.

Data sourced from DFT/MP2 computational studies researchgate.net.

Silylation Reactions and Derivatization

Beyond its decomposition, this compound and structurally similar compounds are valuable reagents for introducing silyl (B83357) groups into organic molecules. These silylation reactions often employ transition metal catalysts and can proceed through various intermediates, including organometallic complexes and radical species.

Palladium complexes are effective catalysts for a variety of cross-coupling reactions that form carbon-silicon bonds youtube.comwiley-vch.de. In these reactions, a silylating agent is coupled with an organic halide or triflate. Disilanes, such as this compound, can serve as the source of the silyl group. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the silylating agent and subsequent reductive elimination to yield the silylated organic product and regenerate the Pd(0) catalyst youtube.com. For instance, the related reagent 1,1,1-trichloro-2,2,2-trimethyldisilane has been successfully used in palladium-catalyzed silylation of π-allylpalladium complexes to produce allylsilanes in high yields rsc.org.

A significant aspect of silylation reactions is the control of stereochemistry. In the context of organometallic chemistry, the silylation of π-allylpalladium complexes using reagents like 1,1,1-trichloro-2,2,2-trimethyldisilane in the presence of triphenylphosphine has been shown to be stereospecific rsc.org. The reaction proceeds with retention of the configuration at the allyl moiety, meaning an optically active π-allylpalladium complex will yield an optically active allylsilane rsc.org. This stereochemical outcome is crucial for the synthesis of chiral molecules where the silicon-containing group plays a key role in the molecular architecture. π-Allylpalladium complexes are typically stable, square planar Pd(II) species that can often be isolated as crystalline compounds thieme-connect.dethieme-connect.de. The stereospecificity of the silylation is a result of the geometry and electronic properties of these intermediates.

Table 2: Stereospecific Silylation of π-Allylpalladium Complexes

| Silylating Agent | Catalyst System | Stereochemical Outcome | Product | Yield |

|---|---|---|---|---|

| Cl₃SiSiMe₃ | Pd complex / PPh₃ | Retention of configuration | Optically active allylsilanes | High |

Based on findings for the analogous compound 1,1,1-trichloro-2,2,2-trimethyldisilane rsc.org.

Silyl radicals are important reactive intermediates in organic synthesis, enabling the formation of Si-C bonds through radical pathways nih.govresearchgate.net. These radicals can be generated from various precursors, including hydrosilanes, aryldisilanes, and chlorosilanes nih.govwiley.com. While hydrogen abstraction from hydrosilanes is a common method, the cleavage of the Si-Si bond in disilanes or the reductive cleavage of the strong Si-Cl bond in chlorosilanes are alternative routes nih.govwiley.com.

For a molecule like this compound, silyl radicals could potentially be formed through homolytic scission of the Si-Si bond, often induced photochemically, or through single-electron reduction of a Si-Cl bond nih.govwiley.com. Once generated, these nucleophilic silyl radicals can add to unsaturated C-C bonds in alkenes or alkynes in various silylation reactions, including disilylation, hydrosilylation, and allylic silylation, often under transition-metal-free conditions nih.gov. The development of methods to generate silyl radicals from readily available chlorosilanes is an expanding area of research, offering a complementary approach to traditional methods nih.govnih.gov.

Nucleophilic Substitution Reactions

This compound is a versatile precursor in the synthesis of more complex organosilicon compounds. Its reactivity is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This allows for the stepwise substitution of chlorine atoms with a variety of organic and inorganic groups, leading to the formation of a diverse array of functionalized disilanes. The differing reactivity of the two silicon atoms in the molecule—one bearing two chlorine atoms and the other bearing one—can be exploited to achieve selective functionalization.

The reaction of this compound with organomagnesium halides, commonly known as Grignard reagents, is a key method for the synthesis of asymmetric disilanes. This process involves the nucleophilic substitution of one or more chlorine atoms by the organic group from the Grignard reagent, leading to the formation of new silicon-carbon bonds.

A notable example of this reactivity is the synthesis of 1,1-dichloro-1,2,2-trimethyl-2-phenyldisilane. In this reaction, this compound is treated with a phenyl magnesium halide, such as phenylmagnesium bromide (C₆H₅MgBr). The reaction is typically carried out in an aprotic solvent, for instance, tetrahydrofuran (THF) or diethyl ether, which are known to stabilize the Grignard reagent. The nucleophilic phenyl group from the Grignard reagent attacks one of the silicon atoms, displacing a chloride ion and forming a new silicon-phenyl bond.

Cl(CH₃)₂SiSi(CH₃)Cl₂ + C₆H₅MgX → (C₆H₅)(CH₃)₂SiSi(CH₃)Cl₂ + MgXCl

This method provides a direct route to asymmetric disilanes, which are valuable building blocks in materials science and polymer chemistry. The reaction conditions can be tailored to influence the yield and selectivity of the product.

Table 1: Reaction Parameters for the Synthesis of 1,1-dichloro-1,2,2-trimethyl-2-phenyldisilane

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Phenyl magnesium halide (e.g., C₆H₅MgBr) |

| Product | 1,1-dichloro-1,2,2-trimethyl-2-phenyldisilane |

| Solvent | Aprotic (e.g., THF, diethyl ether) |

| Catalyst | Transition metal (optional) |

The nucleophilic substitution reactions of this compound are not limited to the introduction of aryl groups. This methodology can be extended to incorporate a wide range of functional groups, leading to the development of a diverse library of functionalized disilane derivatives. By carefully selecting the appropriate nucleophile, it is possible to introduce alkyl, alkenyl, alkynyl, and other organic moieties.

For instance, the reaction with other Grignard reagents, such as alkylmagnesium halides (RMgX where R is an alkyl group), can be employed to produce asymmetrically alkyl-substituted disilanes. Similarly, organolithium reagents can also be used as potent nucleophiles to achieve similar transformations. These reactions open up pathways to disilanes with tailored electronic and steric properties.

The development of these functionalized derivatives is significant for the synthesis of polysilanes with specific optical and electronic properties, as well as for the creation of novel silicon-based materials. The ability to selectively replace the chlorine atoms allows for precise control over the molecular architecture of the final product.

Methylation Processes of Chlorinated Disilanes

The methylation of chlorinated disilanes, including this compound, is a fundamental process for the synthesis of permethylated or partially methylated disilanes. This transformation is typically achieved through nucleophilic substitution using a methylating agent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li).

In the case of this compound, the objective is often to replace the remaining chlorine atoms with methyl groups. This process, if carried to completion, is referred to as exhaustive methylation or permethylation. The reaction proceeds in a stepwise manner, with each chlorine atom being substituted by a methyl group.

The general reaction with an excess of a methyl Grignard reagent can be represented as:

Cl(CH₃)₂SiSi(CH₃)Cl₂ + 3 CH₃MgBr → (CH₃)₃SiSi(CH₃)₃ + 3 MgBrCl

The successful implementation of this reaction provides a route to 1,1,1,2,2,3,3-heptamethyltrisilane's precursor, hexamethyldisilane, a compound with applications in organometallic chemistry and as a reference standard in NMR spectroscopy. The reaction conditions, such as the stoichiometry of the methylating agent, temperature, and reaction time, are critical parameters that must be controlled to achieve the desired degree of methylation and to minimize side reactions.

Table 2: Products of Methylation of this compound

| Degree of Methylation | Product |

| Monosubstitution | 1,2-dichloro-1,2,2-trimethyl-1-methyldisilane |

| Disubstitution | 1-chloro-1,2,2-trimethyl-1,2-dimethyldisilane |

| Trisubstitution (Exhaustive) | Hexamethyldisilane |

Advanced Structural Characterization and Conformational Analysis

Gas-Phase Molecular Structure Determination

Investigating molecules in the gas phase offers a view of their intrinsic structure, free from the influences of intermolecular forces present in condensed states.

Electron Diffraction Studies and Refinement Techniques

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of molecules. wikipedia.org This method involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. The scattered electron intensity, modulated by the interference of electrons scattered from different pairs of atoms, provides information about the internuclear distances within the molecule.

For 1,1,2-Trichloro-1,2,2-trimethyldisilane, a detailed GED study would be required to precisely measure its bond lengths, bond angles, and torsional angles. The experimental scattering data would be compared against a theoretical model of the molecule's structure. Through a least-squares refinement process, the geometric parameters of the model are adjusted to achieve the best possible fit with the experimental data, yielding a highly accurate molecular structure.

Analysis of Conformational Isomerism and Potential Energy Surfaces

Due to rotation around the silicon-silicon single bond, this compound can exist as a mixture of different conformational isomers, or conformers. Each conformer corresponds to a minimum on the molecule's potential energy surface (PES). wikipedia.org The PES describes the energy of the molecule as a function of its geometric parameters, providing a conceptual landscape of all possible conformations. wikipedia.org

Computational chemistry methods are essential for exploring the PES of this compound. By calculating the energy for a systematic variation of the torsional angle around the Si-Si bond, a potential energy curve can be generated. This curve reveals the relative energies of the different conformers (e.g., anti and gauche forms) and the energy barriers to their interconversion. The composition of the conformational mixture at a given temperature can then be predicted based on the calculated energy differences.

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic techniques provide complementary information about the structure and dynamic behavior of molecules.

Advanced NMR Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra would provide crucial structural information.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), would be employed for unambiguous assignment of all proton, carbon, and silicon resonances. Furthermore, variable-temperature NMR studies could provide insights into the dynamic processes occurring in the molecule, such as the rates of interconversion between different conformers.

Vibrational Spectroscopy for Bond Analysis

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups, including Si-Cl, Si-C, C-H, and the Si-Si bonds. By comparing the experimental vibrational frequencies with those predicted from quantum chemical calculations, a detailed assignment of the spectral features can be achieved. This analysis provides valuable information about the bonding within the molecule and can also be used to identify the presence of different conformers, as they will have distinct vibrational signatures.

Computational Chemistry and Theoretical Insights into 1,1,2 Trichloro 1,2,2 Trimethyldisilane

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Quantum chemical calculations offer a means to probe this structure with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for determining the ground state properties of molecules such as 1,1,2-Trichloro-1,2,2-trimethyldisilane. DFT calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies and electron density distributions.

For this compound, DFT studies would typically involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger) to accurately model the electronic environment around the silicon, chlorine, and carbon atoms. These calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| Si-Si Bond Length | Data not available |

| Si-Cl Bond Lengths | Data not available |

| Si-C Bond Lengths | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Dipole Moment | Data not available |

(Note: Specific values are not available in the public domain and would require access to dedicated computational studies.)

Ab Initio Methods (HF, MP2) for Energetics and Reactivity

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to understanding molecular energetics and reactivity from first principles, without empirical parameterization. While computationally more demanding than DFT, these methods can offer a higher level of theory for calculating properties like total energies, ionization potentials, and electron affinities.

For this compound, HF calculations would provide a baseline understanding of its electronic structure, while MP2 calculations would incorporate electron correlation effects, leading to more accurate energy predictions. These methods are particularly valuable for studying reaction energies and activation barriers, providing key insights into the molecule's chemical behavior.

Simulation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a notable area of investigation is its cracking mechanism, particularly when catalyzed by agents like aluminum chloride.

Table 2: Key Parameters in the Simulated Cracking of this compound

| Parameter | Description |

|---|---|

| Reactant Complex Energy | Data not available |

| Transition State Geometry | Data not available |

| Activation Energy (Ea) | Data not available |

| Reaction Enthalpy (ΔH) | Data not available |

| Product Complex Energy | Data not available |

(Note: Specific values are not available in the public domain and would require access to dedicated computational studies.)

Analysis of Bonding, Electron Delocalization, and Steric Effects

The nature of the chemical bonds within this compound dictates its structure and reactivity. Computational analysis can provide a deep understanding of these bonds. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, orbital interactions, and the extent of electron delocalization.

In disilanes, the Si-Si bond is of particular interest. While formally a sigma bond, it can exhibit some degree of electron delocalization. The presence of electronegative chlorine atoms and methyl groups on the silicon atoms in this compound will significantly influence the electronic character of the Si-Si bond and the molecule as a whole.

Furthermore, the spatial arrangement of the chloro and methyl substituents gives rise to steric effects. Computational modeling can quantify these steric interactions and predict their impact on the molecule's conformational preferences and its ability to interact with other molecules.

Prediction of Molecular Properties and Reactivity Trends

By leveraging the insights gained from electronic structure calculations and reaction simulations, it is possible to predict a range of molecular properties and reactivity trends for this compound. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and spectroscopic properties.

Computational models can also predict how changes in the molecular structure, such as the substitution of the chlorine or methyl groups, would affect its properties and reactivity. This predictive power is invaluable for designing new molecules with desired characteristics and for understanding the behavior of related compounds.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Precursor in the Synthesis of Organosilicon Polymers and Oligomers

1,1,2-Trichloro-1,2,2-trimethyldisilane serves as a key starting material in the synthesis of specific organosilicon polymers. One notable application is in the production of poly(1,2,2-trimethyl-1-phenyl)disilane. In this multi-step synthesis, this compound is first reacted with phenyllithium (B1222949) or a phenylmagnesium halide in the presence of a cobalt catalyst. This initial reaction selectively replaces one of the chlorine atoms on the Si-1 position with a phenyl group, yielding the monomer 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane. google.comepo.org This monomer is then subjected to a condensation reaction in the presence of an alkali or alkaline earth metal to produce the final polymer, which features a regular arrangement of methyl and phenyl groups along the silicon-silicon backbone. google.com

The accessibility of this compound, which can be obtained from the disilane (B73854) fraction produced during the industrial synthesis of dichlorodimethylsilane, makes this a practical route to specialized polysilanes. google.com These polymers are of interest for their potential applications as electroconductors, photoresists, and in optical information recording materials. google.com

Furthermore, this compound has been identified as a potential precursor for polysilazane resins. These resins are important in materials science as they can be converted into silicon carbide fibers upon pyrolysis. The inclusion of this disilane in the polymerization process contributes to the final properties of the ceramic material.

Design and Synthesis of Disilane-Bridged Molecular Architectures

The disilane unit is a valuable component in the design of complex molecular structures due to its unique electronic and conformational properties. This compound provides a reactive platform for the construction of these architectures.

Functionalization of Disilane Units for Advanced Materials

The chlorine atoms in this compound are reactive sites that allow for the introduction of various functional groups through nucleophilic substitution reactions. A key example is its reaction with Grignard reagents, such as phenylmagnesium halides. This reaction can be controlled to achieve selective substitution of the chlorine atoms, leading to the formation of new silicon-carbon bonds and the creation of asymmetrically substituted disilanes.

For instance, the reaction with a phenyl magnesium halide can yield a mixture of 1,1-dichloro-1,2,2-trimethyl-2-phenyldisilane and 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane, demonstrating the ability to introduce aryl groups onto the disilane backbone. The selectivity of this functionalization can be influenced by the choice of catalyst. This functionalization is the first step in creating more complex disilane-bridged molecules that can be incorporated into advanced materials.

Exploration of σ-π Conjugation in Disilane-Linked Systems

Disilane-bridged systems are of significant interest due to the phenomenon of σ-π conjugation, where the silicon-silicon sigma bond orbitals interact with adjacent π-electron systems. This interaction can influence the electronic and photophysical properties of the molecule, making these systems promising for applications in optoelectronics.

While the direct use of this compound in studies focused on σ-π conjugation is not extensively documented in the available literature, its role as a precursor to phenyl-substituted disilanes is highly relevant. google.com The introduction of aromatic groups, as described in the functionalization section, creates the necessary structure for σ-π conjugation to occur. The resulting aryldisilanes can then be used as building blocks for larger conjugated systems where the disilane unit acts as a bridge, modulating the electronic communication between different parts of the molecule.

Intermediate in the Creation of Novel Asymmetric Organosilicon Compounds

The synthesis of chiral organosilicon compounds is an area of growing interest due to their potential applications in stereoselective synthesis and materials science. While there is extensive research on the asymmetric synthesis of organosilicon compounds, specific examples detailing the use of this compound as an intermediate for creating novel asymmetric compounds are not prominent in the reviewed scientific literature. The development of chiral catalysts and methodologies has often focused on other silicon precursors, such as trichlorosilane (B8805176), for asymmetric hydrosilylation reactions.

Role in Developing New Reagents for Organic Transformations

The primary role of this compound in synthetic chemistry appears to be that of a precursor or building block rather than a direct reagent for a wide range of organic transformations. Its reactivity is harnessed to create more complex, functionalized disilanes, which then serve as monomers for polymerization or as components of larger molecular architectures. google.com

For example, its conversion to 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane is a key step in the development of a monomer for a specific type of polysilane. google.comepo.org In this context, this compound is instrumental in the development of the reagents needed for these specialized polymerizations, even if it is not the final reagent used in the polymerization step itself.

Future Research Directions and Emerging Trends

Investigation of Novel Catalytic Systems for Disilane (B73854) Transformations

The activation and functionalization of the silicon-silicon (Si-Si) bond in disilanes are of fundamental importance for the synthesis of more complex organosilicon compounds. Future research will likely focus on the development of novel catalytic systems that can selectively cleave and transform the Si-Si bond in unsymmetrically substituted disilanes like 1,1,2-Trichloro-1,2,2-trimethyldisilane.

Recent advancements have demonstrated the potential of transition-metal catalysts, particularly those based on platinum, palladium, and iron, in activating Si-Si and silicon-hydrogen (Si-H) bonds. rsc.orgnih.gov For instance, platinum complexes have been shown to catalyze the hydrogenolysis of disilanes. rsc.org The development of catalysts that can selectively functionalize one silicon atom over the other in a molecule like this compound would be a significant step forward.

Furthermore, there is a growing interest in metal-free catalytic systems. Frustrated Lewis Pairs (FLPs), for example, have been shown to activate H2 and could be explored for the hydrogenolysis of Si-X bonds (where X is a halogen). researchgate.net Investigating the reactivity of this compound with such systems could open up new, more sustainable synthetic routes.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Transformation | Relevant Research Findings |

| Platinum Complexes | Hydrogenolysis of Si-Si bond | Demonstrated catalytic hydrogenolysis of various disilanes. rsc.org |

| Palladium Complexes | Cross-coupling reactions | Used in Pd-catalyzed Si-C coupling reactions. nih.gov |

| Iron Complexes | Si-N and Si-O bond activation | Shown to catalyze the activation and functionalization of Si-N bonds. nih.gov |

| Frustrated Lewis Pairs | Metal-free hydrogenolysis | Capable of splitting H2 and reducing (pseudo)halosilanes. researchgate.net |

Development of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involving disilanes is crucial for optimizing existing synthetic methods and designing new ones. The development and application of advanced spectroscopic techniques for real-time, in-situ monitoring of these reactions are therefore a key area of future research.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy can provide valuable insights into the transient intermediates and reaction kinetics of disilane transformations. researchgate.netresearchgate.net For example, time-resolved in-situ (TRIS) monitoring of mechanochemical reactions has been shown to be a powerful tool for elucidating reaction mechanisms. nih.govnih.gov Applying these techniques to the reactions of this compound could reveal detailed mechanistic pathways.

Furthermore, advanced mass spectrometry techniques, such as electrospray ionization–Fourier transform ion cyclotron resonance–tandem mass spectrometry (ESI-FT-ICR-MS/MS), can be employed to identify and characterize complex silicon-based compounds and their fragmentation pathways. nih.gov These methods could be invaluable in analyzing the products of reactions involving this compound.

Computational Design of Disilane Derivatives with Tailored Electronic and Structural Properties

Computational chemistry offers a powerful tool for predicting the properties of molecules and designing new materials with desired functionalities. Future research will likely involve the use of computational methods, such as Density Functional Theory (DFT), to investigate the electronic and structural properties of this compound and its derivatives.

First-principles calculations can be used to understand and predict the electronic and optical properties of silicon-based materials. mghpcc.org Such simulations can provide insights into how the arrangement of chloro and methyl substituents on the disilane backbone influences its reactivity, stability, and electronic structure. This knowledge can then be used to computationally design new disilane derivatives with tailored properties for specific applications in electronics and materials science. puc.clnih.govmdpi.com

For instance, the introduction of disilane units into π-conjugated systems has been shown to be an effective way to fine-tune the photophysical properties of organic materials. nih.govrsc.org Computational studies could explore the potential of incorporating this compound or its derivatives into such systems to create novel materials with unique optoelectronic properties.

Integration of this compound in Sustainable Chemical Synthesis

The principles of green chemistry and sustainable development are increasingly influencing the direction of chemical research. Future work on this compound will likely be guided by the need for more environmentally friendly and efficient synthetic processes.

One area of focus could be the development of chlorine-free synthesis routes to and from this compound. The direct synthesis of organosilanes, a cornerstone of the silicone industry, traditionally relies on chlorinated precursors. mdpi.com Research into alternative, more sustainable pathways, such as the dehydrogenative coupling of hydrosilanes with alcohols, is gaining traction. nih.gov Investigating similar sustainable routes for the synthesis and functionalization of chlorinated disilanes would be a valuable contribution.

Moreover, organosilanes are being explored for their potential to create more environmentally friendly coatings, adhesives, and other materials. zmsilane.commystrikingly.com The unique combination of chlorine and methyl groups in this compound could impart specific properties, such as enhanced adhesion or corrosion resistance, making it a candidate for use in sustainable material formulations. Future research could focus on exploring these potential applications and assessing the environmental impact of such materials.

Q & A

Q. What are the correct IUPAC nomenclature and common synonyms for 1,1,2-Trichloro-1,2,2-trimethyldisilane to ensure accurate literature searches?

The compound is systematically named This compound (CAS RN: 13528-88-6). Common synonyms include 1,1,2-trichloro-1,2,2-trimethyl-disilane and variants with alternate punctuation. Researchers must verify nomenclature using authoritative databases (e.g., CAS Common Chemistry) to avoid confusion with structurally similar compounds like 1,1,2-trichloro-1,2,2-trifluoroethane (CAS 76-13-1), which differs in substituents and backbone .

Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?

Key techniques include:

- NMR Spectroscopy : NMR distinguishes methyl and chlorine substituents on silicon atoms, while and NMR resolve methyl group environments.

- IR Spectroscopy : Identifies Si–Cl (~490 cm) and Si–C (~750 cm) stretching vibrations.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 228.5 for CHClSi) confirm the molecular formula .

Advanced Research Questions

Q. What methodological approaches are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of methyl-substituted disilanes or as part of a reaction mass containing other chlorinated disilane derivatives (e.g., 1,1,2,2-tetrachloro-1,2-dimethyldisilane and 1,2-dichloro-1,1,2,2-tetramethyldisilane). Optimization strategies include:

Q. How can researchers address purification challenges when isolating this compound from complex reaction mixtures?

Separation from co-produced silanes requires:

- Fractional Distillation : Leverage boiling point differences (e.g., this compound has a higher bp than 1,2-dichloro-tetramethyldisilane due to increased chlorine content).

- Chromatographic Methods : Use silica gel columns with non-polar eluents (e.g., hexane) to resolve chlorinated derivatives.

- Crystallization : Low-temperature crystallization in inert solvents (e.g., dichloromethane) can isolate high-purity fractions .

Q. What analytical strategies resolve discrepancies in reported reactivity data for this compound in organosilane transformations?

Contradictions in catalytic behavior (e.g., hydrodechlorination rates) may arise from:

- Impurity Effects : Trace metals or moisture in reaction systems alter catalytic pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for contaminants.

- Isomerization Pathways : Verify structural integrity via NMR to rule out isomer formation during storage.

- Kinetic Profiling : Conduct time-resolved studies under controlled atmospheres (e.g., dry N) to isolate primary reaction mechanisms .

Methodological Notes

- Safety Protocols : While specific data for this compound are limited, general guidelines for chlorinated silanes apply: use fume hoods, impermeable gloves, and avoid moisture to prevent HCl release .

- Data Validation : Cross-reference findings with peer-reviewed studies and avoid non-curated sources (e.g., commercial databases flagged as unreliable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.